molecular formula C18H15ClF4N6O B13022846 (S)-1-(2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)-5-fluoropyrimidin-4-YL)-N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide

(S)-1-(2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)-5-fluoropyrimidin-4-YL)-N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide

Cat. No.: B13022846
M. Wt: 442.8 g/mol
InChI Key: SYIUKYAGSKFSQQ-ZDUSSCGKSA-N
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Description

This compound is a chiral small molecule featuring a pyrrolo[2,3-b]pyridine core substituted with a 5-chloro group and a pyrimidine ring bearing a 5-fluoro substituent. The pyrrolidine-2-carboxamide moiety is linked to a 2,2,2-trifluoroethyl group, enhancing its metabolic stability and binding affinity through hydrophobic interactions and electron-withdrawing effects . The (S)-stereochemistry at the pyrrolidine ring is critical for its conformational rigidity and target selectivity, likely influencing interactions with enzymes or receptors in therapeutic contexts (e.g., kinase inhibition) .

Properties

Molecular Formula

C18H15ClF4N6O

Molecular Weight

442.8 g/mol

IUPAC Name

(2S)-1-[2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-fluoropyrimidin-4-yl]-N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C18H15ClF4N6O/c19-9-4-10-11(6-25-14(10)24-5-9)15-26-7-12(20)16(28-15)29-3-1-2-13(29)17(30)27-8-18(21,22)23/h4-7,13H,1-3,8H2,(H,24,25)(H,27,30)/t13-/m0/s1

InChI Key

SYIUKYAGSKFSQQ-ZDUSSCGKSA-N

Isomeric SMILES

C1C[C@H](N(C1)C2=NC(=NC=C2F)C3=CNC4=C3C=C(C=N4)Cl)C(=O)NCC(F)(F)F

Canonical SMILES

C1CC(N(C1)C2=NC(=NC=C2F)C3=CNC4=C3C=C(C=N4)Cl)C(=O)NCC(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of (S)-1-(2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)-5-fluoropyrimidin-4-YL)-N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide involves multiple steps, starting from commercially available precursors. The synthetic route typically includes:

    Formation of the pyrrolo[2,3-B]pyridine core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluoropyrimidine moiety: This is achieved through nucleophilic substitution reactions.

    Attachment of the trifluoroethyl-substituted pyrrolidine carboxamide group: This step involves amide bond formation using coupling reagents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

(S)-1-(2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)-5-fluoropyrimidin-4-YL)-N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (S)-1-(2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)-5-fluoropyrimidin-4-YL) exhibit anticancer properties. For instance, pexidartinib, a related compound, is a kinase inhibitor used to treat tenosynovial giant cell tumors (TGCT) and has shown efficacy in inhibiting tumor growth by targeting specific kinases involved in cancer progression . The structural similarity suggests that (S)-1 may also possess similar inhibitory effects on cancer-related pathways.

Kinase Inhibition

The compound's design allows it to interact with various kinases, which are critical in regulating cellular functions and signaling pathways. The presence of the pyrrolopyridine moiety is known to enhance selectivity and potency against specific kinase targets. Studies have highlighted the importance of such compounds in developing targeted therapies for diseases like cancer and inflammatory disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that modifications to the pyrrolidine and pyrimidine rings can significantly affect its biological activity. Systematic studies on SAR can lead to the development of more potent analogs with improved efficacy and reduced side effects .

Clinical Trials

A notable study investigated the effects of related compounds on various cancer cell lines, demonstrating significant cytotoxicity at low micromolar concentrations. These findings support the hypothesis that modifications similar to those found in (S)-1 can enhance anticancer activity while minimizing toxicity .

Mechanism of Action

The mechanism of action of (S)-1-(2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)-5-fluoropyrimidin-4-YL)-N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their comparative features are outlined below:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound Pyrrolo[2,3-b]pyridine 5-Cl, 5-F-pyrimidine, (S)-pyrrolidine-2-carboxamide, -CF3CH2 ~500 (estimated) Enhanced lipophilicity (logP ~3.5), chiral center for selectivity, high metabolic stability
5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Pyrrolo[2,3-b]pyridine 5-Cl, -CF3-pyridine 552.89 (dihydrochloride) Higher solubility (due to dihydrochloride salt), rigid pyridine linker
N-[5-(2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-5-...pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrrolo[2,3-b]pyridine 2-F-phenyl, pyrazolo-pyrimidine 543.51 Broader hydrogen-bonding capacity, aromatic stacking potential
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives Pyridine/pyrimidine hybrid Cl, F, -CF3, -NO2, -Br 466–545 Variable solubility (logP 2.8–4.2), high melting points (268–287°C)

Functional Group Impact

  • Trifluoroethyl Group : The -CF3CH2 substituent in the target compound increases lipophilicity compared to ethyl or methyl groups in analogues (e.g., compounds with -CH3 or -CH2CH3). This enhances membrane permeability and target engagement but may reduce aqueous solubility .
  • Chiral Pyrrolidine : The (S)-configuration optimizes steric interactions with asymmetric binding pockets, unlike racemic mixtures in simpler pyrrolidine derivatives .
  • Halogenation : The 5-Cl and 5-F substituents improve electrophilic reactivity and π-stacking interactions, similar to ’s chloro-fluoro pyridines, which exhibit enhanced thermal stability (melting points >250°C) .

Notes on Comparative Analysis

Diverse Substituents : The trifluoroethyl group distinguishes the target compound from ’s phenyl-substituted derivatives, offering a balance between hydrophobicity and electronic effects .

Chirality : The (S)-pyrrolidine configuration provides a selectivity advantage over achiral compounds (e.g., ’s pyrrole-2-carboxamide derivatives), reducing off-target interactions .

Salt Forms : Unlike ’s dihydrochloride salt, the target compound’s free base form may require formulation optimization for bioavailability .

Biological Activity

(S)-1-(2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)-5-fluoropyrimidin-4-YL)-N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide is a complex organic compound with potential therapeutic applications. Its structure includes multiple heterocyclic elements that contribute to its biological activity. This article summarizes the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C20H21ClF3N5O2\text{C}_{20}\text{H}_{21}\text{Cl}\text{F}_{3}\text{N}_{5}\text{O}_{2}

Key Structural Features:

  • Pyrrole and Pyridine Rings : These nitrogen-containing heterocycles are known for their roles in various biological activities.
  • Fluorinated Groups : The presence of trifluoroethyl and fluoropyrimidine moieties enhances lipophilicity and may improve bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition : Similar compounds have shown effectiveness as kinase inhibitors, which are crucial in regulating cellular processes such as proliferation and survival .
  • Antiviral Activity : Research indicates that derivatives of pyrrolo[2,3-b]pyridine can act as inhibitors of viral polymerases, suggesting potential use against viral infections like influenza .
  • Antitumor Properties : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential role in oncology .

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of (S)-1-(2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)-5-fluoropyrimidin-4-YL)-N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide.

StudyFindings
Identified as a potent kinase inhibitor with implications for treating tenosynovial giant cell tumors.
Showed effective inhibition of PB2 in influenza viruses with low KD values (0.11 μM), indicating strong binding affinity.
Demonstrated antibacterial properties against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL.

In Vitro and In Vivo Studies

In vitro assays have been pivotal in assessing the cytotoxicity and efficacy of this compound against various cell lines:

  • Cytotoxicity Assays : Compounds derived from similar structures exhibited CC50 values greater than 100 μM, indicating a favorable safety profile .
  • Antiviral Efficacy : The compound showed an EC50 value of approximately 1.025 μM against influenza virus strains in cellular models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?

  • Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing the pyrrolo[2,3-B]pyridine and pyrimidine cores. Purification via reverse-phase HPLC or column chromatography with gradients (e.g., 10–90% acetonitrile/water) is critical. Monitor intermediates using LC-MS to ensure regiochemical fidelity. Reaction yields can be improved by optimizing temperature (50–80°C) and catalyst loading (1–5 mol% Pd) .

Q. What analytical techniques are recommended for structural confirmation?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular formula validation, multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm stereochemistry and substituent positions, and X-ray crystallography for absolute configuration determination. For fluorinated moieties, ¹⁹F NMR at 470 MHz resolves trifluoroethyl and fluoropyrimidine signals .

Q. How should researchers assess the compound’s stability under experimental conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to varying pH (2–12), temperatures (4–40°C), and light conditions. Monitor degradation via HPLC-UV at 254 nm. Store lyophilized samples at –20°C in amber vials to minimize photodegradation .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across assays?

  • Methodology : Perform orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to validate target engagement. Consider stereochemical effects: the (S)-pyrrolidine configuration may alter binding kinetics compared to racemic mixtures. Cross-reference with analogs (e.g., ’s fluorinated derivatives) to identify structure-activity relationships (SAR) .

Q. What computational strategies predict target interactions and metabolic pathways?

  • Methodology : Use molecular docking (AutoDock Vina) with cryo-EM or X-ray structures of target proteins (e.g., kinases). For metabolism, employ in silico tools like Schrödinger’s MetaSite to predict CYP450 oxidation sites, particularly for the trifluoroethyl group. Validate predictions with in vitro microsomal assays .

Q. How to optimize pharmacokinetics (PK) for in vivo studies?

  • Methodology : Assess solubility via shake-flask method in PBS (pH 7.4) and simulated biological fluids. For poor solubility (<10 µM), formulate with cyclodextrins or PEG-based surfactants. Evaluate oral bioavailability using cassette dosing in rodent PK models, with LC-MS/MS quantification of plasma levels .

Q. What methods ensure enantiomeric purity during scale-up?

  • Methodology : Implement chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) for batch analysis. Use polarimetry to verify specific rotation ([α]D²⁵ = +15° to +25° for (S)-isomer). Control racemization during synthesis by avoiding high temperatures (>100°C) in basic conditions .

Q. How to design a formulation for long-term stability in aqueous buffers?

  • Methodology : Screen excipients (e.g., trehalose, mannitol) via freeze-thaw cycles and dynamic light scattering (DLS) to prevent aggregation. For aqueous solutions, maintain pH 6.5–7.5 and use antioxidants (e.g., ascorbic acid) to stabilize the pyrrolopyridine core against oxidative degradation .

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